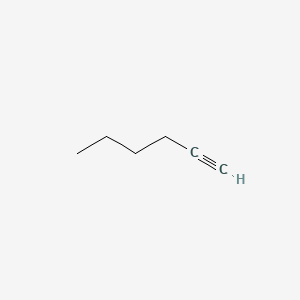

1-Hexyne

Description

Properties

IUPAC Name |

hex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28827-85-2 | |

| Record name | 1-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870753 | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

133.0 [mmHg] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-02-7, 26856-30-4 | |

| Record name | 1-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hexyne via Alkylation of Monosodium Acetylide

This guide provides a comprehensive overview of the synthesis of 1-hexyne, a valuable terminal alkyne in organic synthesis, through the alkylation of monosodium acetylide with n-butyl bromide. Tailored for researchers and professionals in drug development and chemical sciences, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations.

Strategic Importance and Reaction Principle

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. The alkylation of acetylide anions stands as a robust and fundamental method for achieving this, allowing for the construction of more complex molecular frameworks from simpler precursors.[1][2] The synthesis of this compound via this route is a classic example, transforming the two-carbon acetylene unit into a six-carbon terminal alkyne.

The overall transformation is represented as:

HC≡C⁻Na⁺ + CH₃(CH₂)₃Br → HC≡C(CH₂)₃CH₃ + NaBr (Monosodium Acetylide + 1-Bromobutane → this compound + Sodium Bromide)

This process is predicated on a two-stage principle:

-

Deprotonation of a Terminal Alkyne : Terminal alkynes, such as acetylene, possess an unusually acidic proton (pKa ≈ 25) on the sp-hybridized carbon.[3] This acidity allows for complete deprotonation by a sufficiently strong base, like sodium amide (NaNH₂), to form a highly reactive acetylide anion.[3][4][5]

-

Nucleophilic Substitution (S\sub>N2) : The resulting acetylide anion is a potent nucleophile due to the negative charge and high energy of the sp orbital electron pair.[4][6][7] It readily attacks an electrophilic carbon center, such as that in a primary alkyl halide like n-butyl bromide, via a bimolecular nucleophilic substitution (S\sub>N2) mechanism.[8][9]

The selection of a primary alkyl halide is critical for the success of this synthesis. Acetylide anions are also strong bases, and their reaction with secondary or tertiary alkyl halides would overwhelmingly favor an E2 elimination pathway, leading to the formation of alkenes instead of the desired alkyne product.[3][6][9][10]

Mechanistic Pathway: S\sub>N2 Alkylation

The core of the synthesis is the S\sub>N2 reaction. The acetylide anion performs a "backside attack" on the electrophilic carbon atom of n-butyl bromide, which is bonded to the electronegative bromine atom.[2][9] As the new carbon-carbon bond forms, the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[6][7]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. Operations involving sodium acetylide and sodium amide are highly hazardous and must be performed under an inert, dry atmosphere by trained personnel.

Reagents and Equipment

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |

| Sodium Acetylide (NaC₂H) | 48.02 | Decomposes | ~1.35 | Highly reactive with water and air.[11][12] |

| n-Butyl Bromide (C₄H₉Br) | 137.02 | 101-102 | 1.274 | Lachrymator. Store over K₂CO₃. |

| This compound (C₆H₁₀) | 82.14 | 71-72 | 0.716 | Flammable liquid.[13] |

| Liquid Ammonia (NH₃) | 17.03 | -33.3 | 0.682 (-33°C) | Corrosive. Requires specialized handling. |

| Anhydrous Diethyl Ether | 74.12 | 34.6 | 0.713 | Highly flammable. Peroxide former. |

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Dry ice-acetone condenser

-

Mechanical stirrer

-

Dropping funnel

-

Gas inlet for nitrogen/argon

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (Vigreux or spinning-band column)[14]

Synthesis Workflow

Step-by-Step Procedure

This procedure is adapted from established methods for acetylide alkylation.[15][16]

-

Apparatus Setup : Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and a dry ice condenser. Ensure the entire system is flame-dried and maintained under a positive pressure of dry nitrogen gas.[14]

-

Preparation of Sodium Acetylide : In a well-ventilated fume hood, condense approximately 250-300 mL of liquid ammonia into the flask. Cautiously add small pieces of sodium metal (approx. 0.5 mol) until a persistent blue color is observed. Then, bubble purified acetylene gas through the solution until the blue color is discharged, indicating the formation of monosodium acetylide. A grayish-white precipitate will form.[15][16]

-

Alkylation Reaction : While maintaining the temperature at -33 °C (the boiling point of ammonia), add n-butyl bromide (approx. 0.5 mol) dropwise from the dropping funnel over 45-60 minutes with vigorous stirring.[16]

-

Reaction Completion : After the addition is complete, continue stirring the mixture for an additional 2-3 hours to ensure the reaction goes to completion.[15]

-

Work-up : Carefully remove the cold bath and allow the ammonia to evaporate overnight in the fume hood. To the remaining slurry, cautiously add 100 mL of water to decompose any unreacted sodium. Transfer the mixture to a separatory funnel.

-

Extraction and Washing : Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash successively with 50 mL of water and 50 mL of brine.

-

Drying and Isolation : Dry the organic phase over anhydrous potassium carbonate, filter, and remove the bulk of the ether solvent using a rotary evaporator.[14]

-

Purification : Purify the crude this compound by fractional distillation.[17] Collect the fraction boiling at approximately 71-72 °C.[13]

-

Analysis : Confirm the purity of the final product using Gas Chromatography (GC) and its identity through Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Safety and Handling Imperatives

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Monosodium Acetylide : This reagent is dangerously reactive with water, releasing flammable acetylene gas, and can ignite spontaneously in air.[12][18][19] It must be handled under an inert, dry atmosphere at all times.[20][21] Commercial preparations are often supplied as a slurry in a hydrocarbon solvent to mitigate these risks.[12][20]

-

Sodium Amide/Sodium Metal : Both react violently with water. Liquid ammonia is corrosive and requires careful handling in a well-ventilated area.

-

n-Butyl Bromide : As an alkylating agent, it should be handled with care to avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE) : Always wear tightly fitting safety goggles, a face shield, and appropriate chemical-resistant gloves.[18] All operations should be conducted within a certified chemical fume hood.[20]

Troubleshooting and Field Insights

| Issue | Potential Cause | Corrective Action |

| Low or No Yield | Moisture in the apparatus or reagents. | Rigorously dry all glassware and purify solvents. Ensure a robust inert atmosphere. |

| Temperature too high during bromide addition. | Maintain the reaction at a low temperature (-33°C or below) to prevent premature ammonia evaporation. | |

| Formation of Butene | Competing E2 elimination reaction. | Ensure the use of a primary alkyl halide (n-butyl bromide). Avoid high temperatures which favor elimination.[9] |

| Product Loss | Inefficient distillation or work-up. | Use an efficient distillation column (e.g., spinning-band) for compounds with close boiling points.[14] Ensure complete extraction. |

Conclusion

The synthesis of this compound from monosodium acetylide and n-butyl bromide is a powerful illustration of C-C bond formation through acetylide alkylation. The success of the procedure hinges on the nucleophilicity of the acetylide anion and the S\sub>N2-favoring nature of the primary alkyl halide. While the reaction is conceptually straightforward, its practical execution demands meticulous attention to anhydrous conditions and stringent safety measures due to the reactive nature of the organosodium intermediates. When executed with precision, this method provides reliable access to a versatile terminal alkyne, enabling further synthetic elaborations in research and development.

References

- Alkylation of Acetylide Anions | Organic Chemistry Class Notes - Fiveable. (n.d.).

- Alkylation of Acetylide Anions | MCC Organic Chemistry - Lumen Learning. (n.d.).

- 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax. (2023, September 20).

- SODIUM ACETYLIDE - Safety Data Sheet - ChemicalBook. (2025, February 1).

- sodium acetylide | CAS#:1066-26-8 | Chemsrc. (2025, August 21).

- Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. (2013, May 1).

- Mono sodium acetylide reacts with an alkyl halide to class 12 chemistry CBSE - Vedantu. (n.d.).

- 9.8: Alkylation of Acetylide Anions - Chemistry LibreTexts. (2024, March 18).

- Acetylide - Wikipedia. (n.d.).

- Reactions of Acetylide Anions - OpenOChem Learn. (n.d.).

- Monosodium acetylide - Wikipedia. (n.d.).

- Sodium Acetylide (20% by weight in Xylenes) - Wiley Companies. (n.d.).

- GHS 11 (Rev.11) SDS Word 下载CAS: 1066-26-8 Name: Sodium acetylide - XiXisys. (n.d.).

- RU2206557C1 - 1-hexene purification method - Google Patents. (n.d.).

- SODIUM ACETYLIDE (cas 1066-26-8) SDS/MSDS download - Guidechem. (n.d.).

- Technical Support Center: Purification of Products from 6-Chloro-1-hexyne Reactions - Benchchem. (n.d.).

- Chemistry:Monosodium acetylide - HandWiki. (2024, February 5).

- US2777884A - Process for producing sodium acetylide and improved sodium acetylide product - Google Patents. (n.d.).

- Method for purifying 1-hexene from Fischer-Tropsch synthesis oil product - Google Patents. (n.d.).

- SN2 Reaction of Acetylide Ions with Alkyl Halides - Master Organic Chemistry. (n.d.).

- Substitution reaction of alkylhalide with SN2 we can use acetylide ion as a strong base An [Chemistry] - Gauth. (n.d.).

- 6 - Organic Syntheses Procedure. (n.d.).

- Alkyne Reactions: Acetylide Formation & Alkylation (NaNH₂; R–X) - OrgoSolver. (n.d.).

- 5.14 Alkylation of Acetylide Anions – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).

- n-BUTYLACETYLENE - Organic Syntheses Procedure. (n.d.).

- Alkynes. (n.d.).

- This compound 693-02-7 wiki - Guidechem. (n.d.).

- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

Sources

- 1. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. Acetylide - Wikipedia [en.wikipedia.org]

- 6. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 7. 5.14 Alkylation of Acetylide Anions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. Mono sodium acetylide reacts with an alkyl halide to class 12 chemistry CBSE [vedantu.com]

- 9. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. Monosodium acetylide - Wikipedia [en.wikipedia.org]

- 12. wileyco.com [wileyco.com]

- 13. Page loading... [guidechem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. orgsyn.org [orgsyn.org]

- 17. benchchem.com [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. sodium acetylide | CAS#:1066-26-8 | Chemsrc [chemsrc.com]

- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1066-26-8 Name: Sodium acetylide [xixisys.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexyne

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-hexyne (n-butylacetylene), a terminal alkyne of significant interest in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular characteristics, reactivity, and handling protocols. Key data is presented in accessible formats, and reaction mechanisms are illustrated to provide a deeper causal understanding. This guide emphasizes scientific integrity, drawing upon authoritative sources to support its claims and providing detailed experimental methodologies.

Introduction: The Significance of a Terminal Alkyne

This compound, with the chemical formula C₆H₁₀, is a colorless liquid and a member of the alkyne family of hydrocarbons.[1] Its defining feature is a carbon-carbon triple bond at the terminus of its six-carbon chain, which imparts a unique and valuable reactivity profile.[2] This terminal alkyne serves as a versatile building block in organic chemistry, enabling the construction of more complex molecular architectures through a variety of transformations.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] The high electron density and sp-hybridization of the terminal acetylenic carbons make this compound a potent nucleophile and a substrate for a wide range of addition reactions.[5]

Molecular Structure and Identification

The structure of this compound is characterized by a linear geometry around the sp-hybridized carbons of the triple bond.

| Identifier | Value |

| IUPAC Name | Hex-1-yne |

| Synonyms | n-Butylacetylene, Butylacetylene |

| CAS Number | 693-02-7 |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| InChI Key | CGHIBGNXEGJPQZ-UHFFFAOYSA-N |

| SMILES | CCCCC#C |

Physical and Thermodynamic Properties

The physical state and thermodynamic properties of this compound are critical for its practical application in a laboratory setting, influencing choices of reaction conditions and purification methods.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][6] |

| Melting Point | -132 °C | [1][6][7] |

| Boiling Point | 71-72 °C | [1][6][8] |

| Density | 0.715 g/mL at 25 °C | [6][8] |

| Refractive Index (n²⁰/D) | 1.399 | [6][8] |

| Vapor Pressure | 253 mmHg at 37.7 °C | [6][9] |

| Flash Point | -21 °C (-6 °F) | [6][10] |

| Water Solubility | 0.36 g/L (immiscible) | [1][6] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [2][6][11] |

| Enthalpy of Vaporization (ΔvapH) | 33.4 kJ/mol at 280 K | [12] |

Solubility Profile

The non-polar nature of the butyl chain in this compound dictates its solubility characteristics. It is readily soluble in non-polar organic solvents such as hexane and cyclohexane, a property that is advantageous for many organic reactions.[2] Conversely, it is poorly soluble in polar solvents like water.[2] The miscibility with a wide range of organic solvents allows for flexibility in choosing reaction media.[6]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its terminal alkyne functionality. This section explores the key reactions that underscore its utility in synthetic chemistry.

Acidity of the Terminal Proton

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp² or sp³ hybridized carbons.[13] This increased acidity is a direct consequence of the high s-character of the sp hybrid orbital, which stabilizes the resulting acetylide anion.

This property allows for the deprotonation of this compound by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a potent nucleophile, the hexynide anion.[13]

Caption: Deprotonation of this compound to form the hexynide anion.

The resulting hexynide anion is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides.[14]

Electrophilic Addition Reactions

The electron-rich triple bond of this compound is susceptible to electrophilic attack. These reactions typically proceed through a vinyl carbocation intermediate and often follow Markovnikov's rule.

The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon atom.[15] The initial addition results in a vinyl halide, which can undergo a second addition reaction in the presence of excess HX to form a geminal dihalide.[15]

Caption: Stepwise hydrohalogenation of this compound.

In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism due to a radical pathway.[15]

The addition of water to this compound can be catalyzed by acid and mercuric salts (oxymercuration-demercuration) or achieved through hydroboration-oxidation.

-

Oxymercuration-Demercuration: This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a methyl ketone (2-hexanone).[14][16]

-

Hydroboration-Oxidation: This reaction exhibits anti-Markovnikov regioselectivity. The initial hydroboration yields a vinylborane, which upon oxidation, forms an enol that tautomerizes to an aldehyde (hexanal).[14][16]

Caption: Hydration of this compound leading to a ketone or an aldehyde.

This compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂). The addition of one equivalent of the halogen yields a dihaloalkene, and the addition of a second equivalent produces a tetrahaloalkane.[14] The reaction generally proceeds with anti-stereoselectivity.[14]

Reduction (Hydrogenation)

The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.

-

Complete Reduction: Catalytic hydrogenation with catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) reduces the alkyne to the corresponding alkane, hexane.

-

Partial Reduction to a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline), results in the syn-addition of hydrogen, selectively forming the cis-alkene, (Z)-1-hexene.[14]

-

Partial Reduction to a trans-Alkene: The reduction of this compound with sodium metal in liquid ammonia produces the trans-alkene, (E)-1-hexene, via a dissolving metal reduction mechanism.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization and identification of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a triplet for the terminal acetylenic proton (δ ≈ 1.8-2.0 ppm) and signals corresponding to the butyl chain.[17]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the two sp-hybridized carbons of the triple bond (δ ≈ 68 and 84 ppm) and the four sp³-hybridized carbons of the butyl group.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp, weak absorption for the C≡C stretch at approximately 2120 cm⁻¹ and a strong, sharp absorption for the ≡C-H stretch at around 3310 cm⁻¹.[19]

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.[20]

Safety, Handling, and Purification

Hazard Identification

This compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[6][10] It is also classified as an irritant to the eyes, skin, and respiratory tract.[10][21] Ingestion may be fatal if it enters the airways.[22]

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, ❗, ⚕️ | Danger | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Safe Handling and Storage

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Use spark-proof tools and explosion-proof equipment.[10] Ground and bond containers when transferring material.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][23] It is recommended to store at +2°C to +8°C.[6]

Purification

This compound can be purified by distillation from sodium borohydride (NaBH₄) to remove peroxides.[6] For further drying, it can be stood over sodium for 24 hours and then fractionally distilled under reduced pressure.[6]

Experimental Protocols

The following are representative experimental protocols for common reactions involving terminal alkynes, which can be adapted for this compound.

Sonogashira Coupling of an Aryl Halide with this compound

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-C bond between this compound and an aryl halide.

Caption: Experimental workflow for a Sonogashira coupling reaction.

Detailed Steps:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).

-

Add an anhydrous solvent such as toluene (10 mL) and an amine base like triethylamine (5 mL).[4]

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 mmol) to the reaction mixture.[4]

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with an appropriate organic solvent and filter through celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Conclusion

This compound is a fundamentally important and highly versatile reagent in organic synthesis. Its unique physical properties and the distinct reactivity of its terminal triple bond provide chemists with a powerful tool for the construction of a diverse range of organic molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

-

This compound | Solubility of Things. (n.d.). Solubility of Things. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer. [Link]

-

Thermophysical Properties of this compound. (n.d.). Chemcasts. [Link]

-

Safety Data Sheet: 1-Hexene. (2023). Chemos GmbH & Co.KG. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

This compound | C6H10 | CID 12732. (n.d.). PubChem - NIH. [Link]

-

This compound. (2024). ChemBK. [Link]

-

This compound - 693-02-7, C6H10, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). MDPI. [Link]

-

Thermodynamic Properties for 1-Hexene – Measurements and Modeling. (2022). ResearchGate. [Link]

-

Alkyne Reactivity. (n.d.). MSU chemistry. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

Alkyne. (n.d.). Wikipedia. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

Hydration and Oxymercuration of Alkynes. (2013). Master Organic Chemistry. [Link]

-

10.3: Reactions of Alkynes - Addition of HX and X₂. (2020). Chemistry LibreTexts. [Link]

-

Chemical Properties of this compound (CAS 693-02-7). (n.d.). Cheméo. [Link]

-

Worked Problems No.2. Mass Spectrum, Ir Spectrum and 1H NMR of Hexane, this compound, and 2-Hexyne. (n.d.). Scribd. [Link]

-

This compound - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]

- 6. This compound | 693-02-7 [chemicalbook.com]

- 7. chem-casts.com [chem-casts.com]

- 8. 693-02-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound 97 693-02-7 [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chembk.com [chembk.com]

- 12. This compound [webbook.nist.gov]

- 13. Alkyne - Wikipedia [en.wikipedia.org]

- 14. Alkyne Reactivity [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. This compound(693-02-7) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. scribd.com [scribd.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. chemos.de [chemos.de]

An In-Depth Technical Guide to 1-Hexyne: From Molecular Structure to Applications in Drug Discovery

This guide provides an in-depth exploration of 1-hexyne, a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its practical applications in the pharmaceutical industry.

Unveiling this compound: A Molecular Perspective

This compound, also known as n-butylacetylene, is a colorless liquid characterized by the molecular formula C₆H₁₀.[1][2][3] Its structure features a six-carbon straight chain with a terminal triple bond between the first and second carbon atoms, making it a member of the alkyne family of hydrocarbons.[3] This terminal position of the triple bond is the key to its versatile reactivity.

Molecular Structure and Key Properties

The linear geometry of the sp-hybridized carbons in the C≡C triple bond is a defining feature of this compound's structure. The terminal hydrogen atom attached to one of the sp-hybridized carbons is notably acidic for a hydrocarbon, with a pKa of approximately 25. This acidity is a cornerstone of its synthetic utility, allowing for facile deprotonation to form a potent nucleophile.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1][2][3] |

| Molar Mass | 82.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.715 g/mL at 25 °C | [4] |

| Melting Point | -132 °C | [3][4] |

| Boiling Point | 71-72 °C | [3][4] |

| Solubility in water | 0.36 g/L | [3] |

| Flash Point | -20 °C | [3] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The most common and industrially viable method for the synthesis of this compound involves the alkylation of acetylene. This process leverages the acidity of acetylene's protons.

Alkylation of Acetylene

The synthesis of this compound can be achieved through the reaction of sodium acetylide with a suitable four-carbon alkyl halide, such as 1-bromobutane.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Choice of Base: A strong base like sodium amide (NaNH₂) is required to deprotonate acetylene, which has a pKa of about 25. Weaker bases would not be effective in generating the acetylide anion in sufficient concentration.

-

Choice of Alkyl Halide: A primary alkyl halide like 1-bromobutane is used to favor the SN2 reaction pathway. Secondary or tertiary alkyl halides would lead to a higher proportion of elimination (E2) products due to the steric hindrance around the electrophilic carbon.

-

Solvent: A non-protic solvent, such as liquid ammonia or an ether, is typically used to prevent the protonation of the highly basic acetylide anion.

The logical workflow for this synthesis is depicted in the following diagram:

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-Hexyne

This guide offers a detailed exploration of the spectroscopic characteristics of 1-hexyne (n-butylacetylene), a terminal alkyne with significant applications in organic synthesis. As a Senior Application Scientist, this document is structured to provide not just raw data, but a foundational understanding of how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to elucidate and verify the structure of this molecule. The methodologies and interpretations presented herein are grounded in established principles and validated through reliable data sources.

Introduction to this compound

This compound (CAS No: 693-02-7) is a colorless liquid with the chemical formula C6H10 and a molecular weight of 82.1436 g/mol .[1][2][3][4][5][6][7][8][9][10] Its structure, featuring a terminal triple bond, makes it a valuable building block in various chemical reactions, including hydrogenations, halogenations, and alkylations.[8] Accurate and unambiguous characterization of this compound is paramount for its use in research and industrial applications, and this is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that confirm its structure.

Theoretical Principles of NMR for Alkynes

The terminal alkyne proton (≡C-H) in ¹H NMR resonates in a characteristic region of approximately 2-3 ppm.[11][12][13] This shielding, relative to vinylic protons, is due to the cylindrical magnetic anisotropy of the carbon-carbon triple bond. When the alkyne is oriented parallel to the external magnetic field, the circulation of π-electrons induces a magnetic field that opposes the external field at the location of the acetylenic proton.[13] In ¹³C NMR, the sp-hybridized carbons of an alkyne are also characteristic, appearing in the range of 65-100 ppm.[12][14][15]

Experimental Protocol for NMR Analysis of this compound

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)[16]

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of CDCl₃.[16]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[16]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.[16]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound shows distinct signals for each of its non-equivalent protons. The acetylenic proton signal appears as a triplet due to coupling with the two adjacent propargylic protons. The other aliphatic protons exhibit splitting patterns consistent with their neighboring protons.

¹³C NMR Spectrum Analysis of this compound

The ¹³C NMR spectrum of this compound displays six unique signals corresponding to the six carbon atoms in the molecule. The sp-hybridized carbons are readily identifiable by their characteristic chemical shifts.

Tabulated NMR Data for this compound

| ¹H NMR Data (in CDCl₃) | |||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (≡C-H) | ~1.93 | Triplet (t) | ~2.7 |

| H-3 (-CH₂-C≡) | ~2.18 | Triplet of triplets (tt) | ~7.0, ~2.7 |

| H-4 (-CH₂-) | ~1.52 | Quintet | ~7.0 |

| H-5 (-CH₂-) | ~1.41 | Sextet | ~7.0 |

| H-6 (-CH₃) | ~0.92 | Triplet (t) | ~7.0 |

Data synthesized from multiple sources.[17][18][19]

| ¹³C NMR Data (in CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~68.4 |

| C-2 (-C≡) | ~83.5 |

| C-3 (-CH₂-) | ~18.2 |

| C-4 (-CH₂-) | ~30.8 |

| C-5 (-CH₂-) | ~22.0 |

| C-6 (-CH₃) | ~13.5 |

Data synthesized from multiple sources.[20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. For this compound, the terminal alkyne group gives rise to very characteristic absorption bands.

Theoretical Principles of IR for Alkynes

Terminal alkynes have two distinctive IR absorption peaks:

-

≡C-H Stretch: A sharp, strong band appearing around 3300 cm⁻¹.[22][23][24]

-

C≡C Stretch: A weaker band in the region of 2100-2260 cm⁻¹.[22][23][25]

The presence of both of these bands is a strong indicator of a terminal alkyne.[23]

Experimental Protocol for IR Analysis of this compound

For a liquid sample like this compound, the IR spectrum can be easily obtained using the neat liquid.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr or NaCl)

-

Pipette

Procedure:

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal or between two salt plates.

-

Spectrum Acquisition: Place the ATR accessory or the salt plates in the spectrometer and acquire the spectrum.

-

Cleaning: Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectrum Analysis of this compound

The IR spectrum of this compound clearly shows the characteristic absorptions of a terminal alkyne. The sharp peak around 3300 cm⁻¹ is due to the stretching of the ≡C-H bond, and the peak around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.[24] Additionally, C-H stretching vibrations from the butyl group are observed just below 3000 cm⁻¹.

Tabulated IR Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3310 | Strong, Sharp |

| C-H Stretch (sp³) | 2870-2960 | Medium-Strong |

| C≡C Stretch | ~2120 | Weak-Medium |

| C-H Bend | ~630 | Strong |

Data synthesized from multiple sources.[10][18][24][26]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Theoretical Principles of Electron Ionization MS for Alkynes

Under electron ionization (EI), this compound will form a molecular ion (M⁺˙) corresponding to its molecular weight. Alkynes typically undergo fragmentation through cleavage of the C-C bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[27] Terminal alkynes also characteristically lose the terminal hydrogen atom, resulting in a prominent M-1 peak.[27]

Experimental Protocol for Mass Spectrometric Analysis of this compound

Materials and Equipment:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Microsyringe

Procedure:

-

Sample Introduction: A small amount of a dilute solution of this compound is injected into the GC inlet.

-

Separation: The sample is vaporized and separated from any impurities on the GC column.

-

Ionization: As this compound elutes from the column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Analysis and Fragmentation of this compound

The mass spectrum of this compound shows a molecular ion peak at m/z = 82. The fragmentation pattern is consistent with that of a terminal alkyne. The base peak is often observed at m/z = 67, corresponding to the loss of a methyl group. Other significant fragments are also observed.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Tabulated Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity (%) |

| 82 | [C₆H₁₀]⁺˙ (Molecular Ion) | Moderate |

| 81 | [C₆H₉]⁺ | High |

| 67 | [C₅H₇]⁺ | 100 (Base Peak) |

| 53 | [C₄H₅]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

| 27 | [C₂H₃]⁺ | High |

Data synthesized from multiple sources.[1][6][9][18]

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure, functional groups, and molecular weight of the compound. This guide serves as a foundational resource for researchers and professionals who rely on these analytical techniques for the quality control and structural elucidation of chemical compounds.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). 13C NMR......1- HEXYNE. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: alkynes. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2017). Solved The 1H nmr spectrum of this compound is shown below. Retrieved from [Link]

-

Pearson. (n.d.). How can IR spectroscopy distinguish between this compound, 2-hexyne, a.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Alkynes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Alkynes | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 13C NMR......1- HEXYNE [orgspectroscopyint.blogspot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. This compound(693-02-7) 1H NMR spectrum [chemicalbook.com]

- 18. This compound(693-02-7) IR Spectrum [chemicalbook.com]

- 19. Solved The 1H nmr spectrum of this compound is shown below. An | Chegg.com [chegg.com]

- 20. This compound(693-02-7) 13C NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 26. This compound [webbook.nist.gov]

- 27. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Hexyne

Introduction

1-Hexyne (CAS Registry Number: 693-02-7), a terminal alkyne with the chemical formula C₆H₁₀, serves as a crucial building block in organic synthesis and a model compound in combustion research.[1] Its utility in pharmaceuticals, agrochemicals, and materials science is predicated on a deep understanding of its energetic behavior. The thermodynamic properties of this compound, such as its enthalpy of formation, heat capacity, and entropy, govern its stability, reactivity, and the energy released during chemical transformations. For researchers, scientists, and drug development professionals, these parameters are not merely academic; they are critical for reaction design, process safety, and the computational modeling of complex chemical systems. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing both experimental and computational methodologies for their determination and offering insights into the practical application of this data.

Core Thermodynamic Parameters of this compound

A precise understanding of a molecule's thermodynamic properties is foundational to predicting its behavior in a chemical system. The standard state thermodynamic data for this compound, curated from authoritative sources, provides a quantitative basis for this understanding. These values are indispensable for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.

The following table summarizes the key thermodynamic and physical properties of this compound at standard conditions (25 °C and 1.01325 bar, unless otherwise noted).

| Property | Value | Units | Source |

| Molecular Formula | C₆H₁₀ | - | [1] |

| Molecular Weight | 82.1436 | g/mol | [1] |

| Normal Boiling Point | 71.2 | °C | |

| Melting Point | -132 | °C | |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 122.3 ± 1.2 | kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH) | 33.4 | kJ/mol | [3][4] |

| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 125.95 | J/(mol·K) | [3][4] |

| Molar Heat Capacity (Liquid) | 162.943 | kJ/(kmol·K) | |

| Density (Liquid) | 711.715 | kg/m ³ |

Experimental Determination of Enthalpy of Combustion

The enthalpy of combustion is a cornerstone thermodynamic property, providing a direct measure of the energy stored within a molecule's chemical bonds. For a volatile organic compound like this compound, oxygen bomb calorimetry is the gold standard for its determination.[5]

Causality and Experimental Choice

The choice of bomb calorimetry is dictated by the need to ensure complete and controlled combustion.[6] By conducting the reaction in a sealed, constant-volume container (the "bomb") pressurized with pure oxygen, we ensure that the substance burns entirely to its final oxidation products (CO₂ and H₂O). The heat released by this exothermic reaction is absorbed by a surrounding water bath of known mass. By precisely measuring the temperature increase of the water, we can calculate the heat released, and thus the enthalpy of combustion.[7] The system is self-validating through the initial calibration of the calorimeter's heat capacity using a standard substance with a precisely known heat of combustion, such as benzoic acid.[5]

Detailed Protocol for Oxygen Bomb Calorimetry

-

System Calibration:

-

Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.

-

Place the pellet in the crucible inside the bomb.

-

Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

Immerse the bomb in a calorimeter bucket containing a precisely known mass of water.

-

Ignite the sample and record the temperature change of the water until a maximum is reached.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.[5]

-

-

Sample Measurement (this compound):

-

Encapsulate a precisely weighed sample of volatile this compound (approx. 0.5-0.8 g) in a gelatin capsule to prevent pre-ignition evaporation.

-

Place the capsule in the crucible.

-

Repeat steps 1.3 through 1.6.

-

The heat released by the combustion of this compound (q_comb) is calculated using the formula: q_comb = (Ccal * ΔT) - q_fuse, where ΔT is the measured temperature change and q_fuse is the heat released by the ignition wire.

-

-

Calculation of Enthalpy:

-

The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat released by the number of moles of this compound combusted.[7]

-

Experimental Workflow Diagram

Caption: Workflow for determining the enthalpy of combustion of this compound via oxygen bomb calorimetry.

Computational Prediction of Thermodynamic Properties

Alongside experimental methods, ab initio computational chemistry provides a powerful tool for predicting thermodynamic properties.[6] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which properties like enthalpy and entropy can be derived.

Rationale for Computational Methods

Computational approaches are invaluable for several reasons. They allow for the determination of properties for unstable or difficult-to-handle compounds. Furthermore, they can provide insights into the contributions of different molecular motions (vibrational, rotational, translational) to the overall thermodynamic state. The choice of computational method, such as Density Functional Theory (DFT), represents a balance between accuracy and computational cost.[8] For flexible molecules like this compound, a crucial step is to perform a conformational search to identify the lowest energy structure (global minimum), as using a higher-energy conformer can introduce significant errors into the final calculated values.[6]

Computational Workflow

-

Conformational Search: Employ a force-field-based method to explore the potential energy surface of this compound and identify low-energy conformers.

-

Geometry Optimization: Starting from the lowest energy conformer, use a higher-level quantum mechanical method (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find the precise minimum energy geometry.

-

Frequency Calculation: Perform a vibrational frequency calculation at the optimized geometry. This step is critical as it confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy and entropy.

-

Thermochemical Analysis: The output from the frequency calculation is used to compute the standard thermodynamic properties (enthalpy, entropy, heat capacity) based on statistical mechanics principles.[8]

Computational Workflow Diagram

Caption: The synergistic relationship between experimental and computational approaches in thermochemistry.

Conclusion

The thermodynamic properties of this compound are fundamental to its application in science and industry. This guide has detailed the core parameters, provided an in-depth look at both experimental and computational methodologies for their determination, and highlighted the critical interplay between these two approaches. For the researcher, a thorough grasp of these concepts is essential for designing efficient synthetic routes, ensuring process safety, and developing accurate predictive models that accelerate discovery and innovation.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Data compilation copyright. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 693-02-7). Retrieved from [Link]

-

PhysikalischeChemie.de. (2017, July 14). Estimating standard entropy of the isomers 1-hexene and cyclohexane (19.46) [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Gas phase thermochemistry data compilation. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Phase change data references. NIST Chemistry WebBook. Retrieved from [Link]

-

eThermo. (n.d.). 1-hexene Density | enthalpy entropy | etc.. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Thermodynamic properties of binary mixtures of I-hexyne and polar organic solvents. Retrieved from [Link]

-

SimpleChemConcepts. (2019, July 20). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion. Retrieved from [Link]

-

He, Y., et al. (n.d.). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ChemRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Ghalesari, M. K., & Zare, M. (2022). Accurate evaluation of combustion enthalpy by ab-initio computations. Scientific Reports, 12(1), 5789. Retrieved from [Link]

-

Smith, J. D. (2017). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. International Journal of Organic Chemistry, 7, 235-248. Retrieved from [Link]

-

Labflow. (n.d.). Thermochemistry: Enthalpy of Combustion for Fuels. Retrieved from [Link]

-

Crunch Chemistry. (2020, September 8). How to calculate the enthalpy of combustion from experimental data [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 6. Accurate evaluation of combustion enthalpy by ab-initio computations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alevelh2chemistry.com [alevelh2chemistry.com]

- 8. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Hexyne

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in modern organic synthesis. Their high electron density makes them potent nucleophiles, susceptible to a range of electrophilic addition reactions. This guide provides a comprehensive exploration of the core electrophilic addition reactions of 1-hexyne, a representative terminal alkyne. We will delve into the mechanistic underpinnings of hydrohalogenation, hydration, and halogenation, with a focus on the principles of regioselectivity and stereochemistry that govern these transformations. By synthesizing mechanistic theory with validated experimental protocols, this document serves as a technical resource for scientists leveraging alkyne chemistry in research and development.

Introduction: The Unique Reactivity of the Alkyne Triple Bond

The carbon-carbon triple bond of an alkyne is composed of one strong sigma (σ) bond and two weaker, orthogonal pi (π) bonds. This concentration of electron density in the π-system renders alkynes nucleophilic, though they are generally less reactive towards electrophiles than their alkene counterparts.[1] This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbon atoms, which hold the π-electrons more tightly, and the formation of a high-energy, unstable vinylic carbocation intermediate upon protonation.[2]

For a terminal alkyne like this compound, the two carbons of the triple bond are electronically and sterically distinct. This asymmetry is the foundation for the regioselectivity observed in most of its electrophilic addition reactions, a concept elegantly captured by Markovnikov's rule.

Foundational Principles: Regioselectivity and Mechanism

The Markovnikov Rule in Alkyne Additions

Vladimir Markovnikov's rule, originally formulated for alkenes, is equally applicable to unsymmetrical alkynes.[3] It states that in the addition of a protic acid (HX) to an alkyne, the proton (H+) adds to the carbon atom that already bears the greater number of hydrogen atoms.[4] For this compound, this means the proton adds to C1, leading to the formation of a carbocation intermediate at the more substituted C2 position. This secondary vinylic cation is more stable than the alternative primary vinylic cation that would form if the proton added to C2.[4][5] The subsequent attack by the nucleophile (X-) at C2 yields the Markovnikov product.

Anti-Markovnikov Addition Pathways

While the ionic addition of most electrophiles follows the Markovnikov rule, specific conditions can reverse this regioselectivity. The two most prominent examples are the radical addition of hydrogen bromide and the hydroboration-oxidation sequence.[6][7] In these cases, the addition occurs in an anti-Markovnikov fashion, where the functional group is installed at the terminal C1 position.[6][7]

Core Electrophilic Addition Reactions of this compound

Hydrohalogenation: Synthesis of Vinyl and Geminal Halides

The reaction of this compound with hydrogen halides (HCl, HBr, HI) is a classic example of electrophilic addition. The outcome is dependent on the stoichiometry of the reagents.

Mechanism of Markovnikov Hydrohalogenation: The reaction proceeds through a two-step mechanism. The initial step is the rate-determining protonation of the triple bond by HX, which occurs at the terminal carbon (C1) to form the more stable secondary vinylic carbocation at C2.[5] The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to yield a 2-halo-1-hexene.[5][8] If an excess of HX is used, a second addition occurs across the remaining double bond. The halogen already present on the vinyl halide helps to stabilize an adjacent positive charge via resonance, directing the second halogen to the same carbon, resulting in a geminal dihalide (2,2-dihalohexane).[1][9]

Caption: Hydration of this compound via mercuric sulfate catalysis yields a ketone through an enol intermediate.

Hydroboration-Oxidation (Anti-Markovnikov Orientation): To achieve anti-Markovnikov hydration, a two-step hydroboration-oxidation sequence is employed. [10]To prevent the addition of borane across both π-bonds, a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used. [10][11]The boron atom adds to the less sterically hindered terminal carbon (C1) in a concerted, syn-addition fashion. [6][11]Subsequent oxidation of the resulting vinylborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. [12]This enol then tautomerizes to the final product, hexanal. [13]

Caption: Anti-Markovnikov hydration of this compound to an aldehyde via a two-step hydroboration-oxidation process.

Halogenation: Synthesis of Dihalo- and Tetrahaloalkanes

This compound reacts with halogens (Br₂ and Cl₂) to form halogenated products. The reaction involves the π-electrons of the alkyne attacking the halogen molecule, leading to the formation of a cyclic halonium ion intermediate, analogous to the mechanism seen with alkenes. [14][15]A halide ion then attacks this intermediate in an Sₙ2-like fashion, resulting in overall anti-addition across the triple bond to give a dihaloalkene. If two equivalents of the halogen are used, a second addition reaction occurs, yielding a tetrahaloalkane.

Summary of Reactions and Protocols

Quantitative Data Summary

| Reaction Type | Reagents | Regioselectivity | Primary Product |

| Hydrohalogenation | 1 eq. HX (HCl, HBr, HI) | Markovnikov | 2-Halo-1-hexene |

| 2 eq. HX (HCl, HBr, HI) | Markovnikov | 2,2-Dihalohexane | |

| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | 1-Bromo-1-hexene (E/Z mix) |

| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Hexan-2-one |

| Hydroboration-Oxidation | 1. (Sia)₂BH; 2. H₂O₂, NaOH | Anti-Markovnikov | Hexanal |

| Halogenation | 1 eq. X₂ (Cl₂, Br₂) | N/A (Anti-addition) | (E)-1,2-Dihalo-1-hexene |

| 2 eq. X₂ (Cl₂, Br₂) | N/A | 1,1,2,2-Tetrahalohexane |

Experimental Protocols

Protocol 1: Synthesis of Hexan-2-one via Mercury(II)-Catalyzed Hydration

This protocol is adapted from a high-yield gold-catalyzed procedure, with mercury(II) sulfate substituted as the more traditional, though more toxic, catalyst for this transformation. [16]Appropriate safety precautions for handling mercury salts are mandatory.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 82.2 mg).

-

Solvent and Catalyst Addition: Add methanol (1 mL) as the solvent. In a separate vial, prepare the catalyst solution by dissolving mercury(II) sulfate (HgSO₄, 0.05 mmol) in a minimal amount of aqueous sulfuric acid (e.g., 0.5 mL of 5 M H₂SO₄). Add this catalyst solution to the reaction flask.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude hexan-2-one.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure hexan-2-one.

Protocol 2: Synthesis of Hexanal via Hydroboration-Oxidation

This protocol is a general procedure for the anti-Markovnikov hydration of a terminal alkyne.

-

Hydroboration Step: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 2 mL). Cool the solution to 0°C in an ice bath. Add a solution of 9-BBN in THF (0.5 M, 1.05 mmol, 2.1 mL) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting alkyne.

-

Oxidation Step: Cool the flask back to 0°C. Slowly and sequentially add aqueous sodium hydroxide (e.g., 3 M NaOH, 1 mL), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1 mL). Caution: This oxidation is exothermic. Maintain the temperature below 20°C during the addition.

-

Reaction and Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure (avoiding excessive heat to prevent volatilization of the aldehyde product). Purify the resulting crude hexanal by flash column chromatography.

Conclusion

The electrophilic addition reactions of this compound provide a powerful and versatile toolkit for synthetic chemists. By carefully selecting reagents and reaction conditions, it is possible to control both the regiochemical and stereochemical outcomes of these transformations with a high degree of precision. The ability to selectively synthesize vinyl halides, geminal dihalides, methyl ketones, and terminal aldehydes from a common starting material underscores the value of this compound as a foundational precursor in the synthesis of more complex molecules, a critical capability in the fields of materials science and drug development. A thorough understanding of the underlying mechanisms is paramount for troubleshooting, optimization, and the rational design of novel synthetic pathways.

References

-

ResearchGate. (n.d.). Markovnikov and anti-Markovnikov addition to alkynes. Retrieved from [Link]

-

ChemTalk. (n.d.). Alkyne Addition Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Retrieved from [Link]

-

Filo. (2025, December 2). How could you prepare hexan-2-one from the following starting materials?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes. Retrieved from [Link]

-

Study.com. (n.d.). How could you prepare hexan-2-one from the mentioned starting material?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Markovnikov's Rule with Practice Problems. Retrieved from [Link]

-

Yale University Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Addition to Alkynes: Hydrohalogenation. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. Retrieved from [Link]

-

Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Retrieved from [Link]

-

ChemWis. (2024, December 9). Hydroboration-oxidation of alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrohalogenation. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyne Reactions: Hydrohalogenation with HX (HCl, HBr, HI). Retrieved from [Link]

-

Pearson. (n.d.). Show how hex-1-yne can be converted to hexan-2-one. Provide any necessary reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxymercuration reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Halogenation of Alkenes. Retrieved from [Link]

-

Organic Chemistry. (2020, October 21). Regioselectivity of Electrophilic Addition of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Oxymercuration-Demercuration. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 1). 10.7: Hydrohalogenation—Electrophilic Addition of HX. Retrieved from [Link]

-

Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

-

Pearson. (n.d.). Using hex-1-ene as your starting material, show how you would synthesize.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

-